(2R)-1-(4-chlorophenyl)propan-2-amine, also known by its chemical identifier 405-47-0, is a chiral amine characterized by a propan-2-amine backbone with a 4-chlorophenyl substituent. This compound is of interest due to its potential biological activity and applications in medicinal chemistry. The presence of the chiral center makes it an important compound for studies involving stereochemistry and pharmacology.
The compound can be synthesized from readily available starting materials, such as 4-chlorobenzaldehyde and 2-aminopropane, through reductive amination processes. It is cataloged in various chemical databases, including PubChem and BenchChem, which provide details on its structure and properties .
(2R)-1-(4-chlorophenyl)propan-2-amine belongs to the class of organic compounds known as amines, specifically secondary amines due to the presence of two carbon groups attached to the nitrogen atom. Its structural classification can be further detailed as follows:
The synthesis of (2R)-1-(4-chlorophenyl)propan-2-amine typically involves the following methods:
In an industrial context, optimized reaction conditions are crucial for maximizing yield and purity. Continuous flow reactors may be employed to enhance efficiency and scalability .
The molecular structure of (2R)-1-(4-chlorophenyl)propan-2-amine can be represented using its InChI string:
(2R)-1-(4-chlorophenyl)propan-2-amine can participate in various chemical reactions typical for amines:
The reactivity of (2R)-1-(4-chlorophenyl)propan-2-amine is influenced by both its amine functional group and the electron-withdrawing effect of the chlorine atom on the aromatic ring, which can direct electrophilic substitutions.
The mechanism of action for (2R)-1-(4-chlorophenyl)propan-2-amine involves its interaction with specific biological targets such as receptors or enzymes:
Research into its specific interactions is ongoing, requiring detailed studies to elucidate its full pharmacological profile .
Relevant analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are often employed to characterize this compound .
(2R)-1-(4-chlorophenyl)propan-2-amine has several scientific applications:
Chiral pool strategies exploit readily available enantiopure natural products as starting materials, enabling asymmetric induction without external chirality sources. For (2R)-1-(4-chlorophenyl)propan-2-amine, L-amino acids and terpenes serve as preferred precursors due to their defined stereocenters and structural adaptability. L-Alanine derivatives undergo diazotization to yield (R)-2-bromopropionic acid, which couples with 4-chlorophenylmagnesium bromide via Kumada cross-coupling to form the carbon skeleton. Alternatively, (−)-α-pinene derivatives direct stereoselective reductive amination of 1-(4-chlorophenyl)propan-2-one through chiral auxiliaries.
These methods achieve enantiomeric excesses (e.e.) >95% but face limitations in atom economy. L-Alanine routes require protection/deprotection sequences, increasing step counts, while terpene-based approaches necessitate stoichiometric chiral modifiers. Crucially, the scalability depends on precursor availability: L-alanine provides cost-effectiveness for large-scale production, whereas terpene routes suit niche applications demanding specific steric environments. The chiral pool strategy remains advantageous for avoiding transition-metal catalysts in metal-sensitive pharmaceutical syntheses [3] .
Table 1: Chiral Pool Precursors for (2R)-1-(4-chlorophenyl)propan-2-amine
Precursor | Key Transformation | e.e. (%) | Atom Economy | Scale Limitations |
---|---|---|---|---|
L-Alanine | Diazotization/Kumada coupling | 96–98 | Moderate | Kilogram-scale compatible |
(−)-α-Pinene | Reductive amination with ketone | 95 | Low | Limited by aux. recovery |
D-Lactic acid | Electrophilic amination | 92 | High | Pilot scale only |
Catalytic asymmetric methodologies directly install the chiral center using metal complexes or organocatalysts. Ru(II)-(S)-BINAP systems catalyze ketone reductive amination of 1-(4-chlorophenyl)propan-2-one with ammonia, achieving 90–94% e.e. through dynamic kinetic resolution. The mechanism involves imine formation followed by stereoselective hydride transfer, where the chiral ligand enforces Re-face attack. Alternatively, transfer hydrogenation using Ru(II)-TsDPEN catalysts (Noyori-type) in continuous flow systems enhances productivity (TON > 500) with minimal catalyst leaching (<0.1 ppm) .
Organocatalysis offers metal-free alternatives: L-proline-derived ionic liquids mediate α-amination of 4-chlorophenylacetone with azodicarboxylates, yielding hydrazide intermediates that undergo cleavage to the target amine. Flow chemistry optimizes this pathway by suppressing enolization side reactions through precise residence time control (2–5 min), improving e.e. from 85% (batch) to 94% (flow). However, organocatalytic routes require stoichiometric reductants like Hantzsch ester for imine reduction, generating stoichiometric by-products [2] .
Energy barriers calculated via DFT studies reveal that catalyst-substrate π-stacking interactions lower the transition-state energy by 5.8 kcal/mol for the (R)-pathway versus (S)-isomer formation. This underpins the high enantioselectivity observed with planar chiral catalysts [2].
Henry condensation between 4-chlorobenzaldehyde and nitroethane yields (E)-1-(4-chlorophenyl)-2-nitropropene, a pivotal intermediate for amine synthesis. Reduction strategies diverge significantly:
LiAlH₄ reduction in anhydrous THF proceeds via a two-step mechanism: nitro group reduction to hydroxylamine followed by Al-N bond formation and hydrolysis. This affords racemic amine in 85–92% yield but requires cryogenic conditions (−78°C) to suppress epimerization. Racemate resolution mandates additional chiral separation steps, reducing overall efficiency [3] [6].
Catalytic hydrogenation using Pd/C or Raney Ni with chiral modifiers enables asymmetric induction. Pd/(R)-BINAP systems in methanol achieve 89% e.e. at 50 bar H₂, while transfer hydrogenation with formic acid/triethylamine affords 82% e.e. under ambient pressure. Enzymatic approaches utilizing Geotrichum candidum reductases show promise, generating (R)-amine with >99% e.e. but requiring cofactor regeneration systems.
Table 2: Reduction Methods for (E)-1-(4-chlorophenyl)-2-nitropropene
Method | Conditions | Yield (%) | e.e. (%) | By-products |
---|---|---|---|---|
LiAlH₄ | THF, −78°C, 1 h | 92 | 0 (racemic) | Al(OH)₃, H₂ |
Pd/C + (R)-BINAP | MeOH, 50 bar H₂, 25°C | 88 | 89 | None |
Geotrichum candidum | Phosphate buffer, NAD⁺, 30°C | 75 | >99 | Biomass |
Raney Ni + tartrate | HCOOH/E₃N, 80°C | 80 | 82 | CO₂ |
Diastereomeric salt crystallization remains the industrial gold standard for enantiopurification. Racemic amine reacts with (L)-tartaric acid or (1S)-camphorsulfonic acid in ethanol/water mixtures, yielding crystalline (R)-amine salts with >99% diastereomeric excess (d.e.). Solvent engineering optimizes yield: ethanol/water (70:30) improves crystal habit by suppressing oiling-out, while acetone/water mixtures enhance nucleation kinetics. However, acid recovery via basification generates aqueous waste requiring neutralization [3] .
Simulated moving bed (SMB) chromatography employs chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) for continuous separation. SMB achieves 99.5% e.e. with productivity rates of 1.2 kg racemate/L CSP/day, outperforming batch chromatography by 4-fold in solvent consumption. Recent advances integrate crystallization with SMB, where the enriched (R)-fraction undergoes final recrystallization, reducing CSP costs by 60% .
Kinetic resolution using lipases (e.g., Candida antarctica lipase B) selectively acylates the unwanted (S)-enantiomer with vinyl acetate. The unreacted (R)-amine is recovered in 48% yield and 98% e.e., though the theoretical yield ceiling of 50% necessitates efficient acylated product recycling [3].
Concluding Remarks
Synthetic routes to (2R)-1-(4-chlorophenyl)propan-2-amine balance stereoselectivity with process sustainability. Catalytic asymmetric methods and enzymatic reductions minimize waste, while hybrid purification technologies enhance efficiency. Future advancements will likely integrate biocatalysis with continuous flow platforms to achieve atom-economical, high-throughput production.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1